Product packaging for S-Methyl 3-methylbutanethioate(Cat. No.:CAS No. 23747-45-7)

S-Methyl 3-methylbutanethioate

Cat. No.: B1217051
CAS No.: 23747-45-7
M. Wt: 132.23 g/mol
InChI Key: MPLWTJZAFOVXKP-UHFFFAOYSA-N
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Description

Significance of Thioester Compounds in Chemical and Biological Systems

Thioesters are a class of organosulfur compounds that are structurally similar to esters but feature a sulfur atom in place of the ester oxygen. fiveable.me This substitution of sulfur for oxygen results in a weaker carbon-sulfur bond compared to the carbon-oxygen bond in esters, rendering thioesters more reactive. fiveable.mevaia.com This heightened reactivity makes them valuable in organic synthesis for forging new carbon-carbon bonds. fiveable.me

In the realm of biology, thioesters are pivotal intermediates in numerous metabolic pathways. tutorchase.com A prime example is acetyl-CoA, a thioester derivative of acetic acid, which is a central molecule in processes like the citric acid cycle and the synthesis and breakdown of fatty acids. vaia.comtutorchase.comlibretexts.org The high-energy nature of the thioester bond allows for the release of a significant amount of energy upon hydrolysis, which drives many biochemical reactions. vaia.com Coenzyme A (CoA) itself contains a thioester functional group, enabling it to activate and transfer acyl groups, a crucial function in various metabolic processes. fiveable.metutorchase.com Thioesters are also involved in the biosynthesis of a wide array of cellular components, including peptides, sterols, and terpenes. wikipedia.org

Overview of S-Methyl 3-methylbutanethioate as an Academic Research Target

This compound, also known by synonyms such as S-methyl thioisovalerate, is a specific thioester that has attracted attention in academic research. chemeo.comnist.gov Its presence has been reported in various natural products, including cheeses, fish oil, and certain fruits like melon. researchgate.netchemicalbook.com The compound is of interest due to its distinct aroma, often described as cheesy, fermented, and having vegetative notes. chemicalbook.comfragranceu.com

Research has focused on its role as a volatile compound contributing to the flavor and aroma profiles of foods. For instance, studies have investigated its formation and evolution during the ripening of fruits. semanticscholar.org The biosynthesis of this compound in fruits is thought to occur through the condensation of methanethiol (B179389) with branched-chain acyl-CoAs. researchgate.net Furthermore, its detection in the context of human-associated microbes has led to investigations into its potential effects on the behavior of insects. researchgate.net The synthesis of this and related thioesters is also a subject of study, with methods including the reaction of an acid chloride with a thiol salt. wikipedia.orggoogle.com

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₆H₁₂OS. nist.gov It is classified as a thioester, containing a methyl group attached to a 3-methylbutanoic acid moiety through a sulfur atom. cymitquimica.com

PropertyValue
Molecular Formula C₆H₁₂OS
Molecular Weight 132.224 g/mol
CAS Registry Number 23747-45-7
Appearance Colorless Clear Liquid
Specific Gravity 0.935 to 0.940 @ 25°C
Flash Point 43.89 °C
XlogP3-AA 1.90 (est)
Source: chemeo.comnist.govfragranceu.comcymitquimica.comthegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12OS B1217051 S-Methyl 3-methylbutanethioate CAS No. 23747-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-methyl 3-methylbutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLWTJZAFOVXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066928
Record name Butanethioic acid, 3-methyl-, S-methyl ester
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Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name S-Methyl 3-methylbutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/115/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

157.00 to 158.00 °C. @ 760.00 mm Hg
Record name S-Methyl 3-methylthiobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039843
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in peanut oil and ethanol
Record name S-Methyl 3-methylbutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/115/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.935-0.940
Record name S-Methyl 3-methylbutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/115/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

23747-45-7
Record name S-Methyl 3-methylbutanethioate
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Record name S-Methyl 3-methylbutanethioate
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Record name Butanethioic acid, 3-methyl-, S-methyl ester
Source EPA Chemicals under the TSCA
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Record name Butanethioic acid, 3-methyl-, S-methyl ester
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Record name S-methyl 3-methylbutanethioate
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Record name S-METHYL 3-METHYLBUTANETHIOATE
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Record name S-Methyl 3-methylthiobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution of S Methyl 3 Methylbutanethioate in Biological Systems

Presence in Plant Systems

S-Methyl 3-methylbutanethioate is a component of the volatile organic compound profiles of several plant species, contributing to their characteristic scents.

Fruit Volatile Profiles

The compound has been notably identified in the aroma profiles of several fruits, including melons and durian.

Cucumis melo (Melon) and Cantaloupe: Research has confirmed the presence of this compound in cantaloupe (Cucumis melo L. var. reticulatus). frontiersin.orgscispace.com It is one of the sulfur-containing volatiles that contribute to the characteristic aroma of ripe melons. frontiersin.org Studies on near-isogenic lines of melon have shown that the concentration of this compound, along with other sulfur-derived compounds, tends to increase as the fruit ripens. mdpi.comsciforum.net This suggests a potential link between the compound's production and the ripening process. Isotope labeling experiments have provided evidence that volatile S-methyl thioesters in melons are formed through the catabolism of L-methionine. frontiersin.org

Durian (Durio zibethinus): Known for its potent and distinctive aroma, durian fruit also contains this compound as one of its many volatile sulfur compounds (VSCs). nih.govscribd.com The complex aroma of durian is a result of a mixture of numerous volatile compounds, with esters and sulfur-containing compounds being major contributors. scribd.comresearchgate.net The presence of this compound has been noted in multiple studies analyzing the volatile composition of different durian cultivars. nih.govmdpi.com

Table 1: Presence of this compound in Fruit Volatile Profiles

Fruit Scientific Name Key Findings References
Cantaloupe Cucumis melo Identified as a contributor to the characteristic aroma. frontiersin.org Its concentration increases with ripening. mdpi.comsciforum.net frontiersin.org, mdpi.com, scispace.com, sciforum.net
Durian Durio zibethinus Detected as one of the volatile sulfur compounds contributing to the fruit's strong aroma. nih.gov, mdpi.com

Other Botanical Sources

Beyond fruits, this compound has been identified in other botanical sources, most notably in hops.

Humulus lupulus (Hops): This compound has been detected in hop oil and is considered a volatile component in certain hop varieties. thegoodscentscompany.commdpi.comchemicalbook.com For instance, research has identified this compound in the "Target" and "Nelson Sauvin™" hop cultivars. mdpi.comchromatographyonline.comazom.com In some cases, its presence is associated with "cheesy" or "estery" aroma notes. chromatographyonline.comazom.com Studies comparing hop varieties from different geographical locations have also noted the presence of this compound, highlighting its role in the diverse aromatic profiles of hops. preprints.org

Table 2: Presence of this compound in Other Botanical Sources

Botanical Source Scientific Name Key Findings References
Hops Humulus lupulus Found in the essential oil of certain hop cultivars, contributing to their aroma profile. thegoodscentscompany.com, mdpi.com, chromatographyonline.com, azom.com, preprints.org

Detection in Fermented Food Matrices

The process of fermentation can lead to the formation of a wide array of flavor and aroma compounds, including this compound.

Dairy Products

Cheese: this compound is a recognized flavor compound in various types of cheese. thegoodscentscompany.comfragranceu.com Its presence is often associated with cheesy and fermented flavor notes. chemicalbook.comfragranceu.com Research on the microbiota of ripened cheeses has shown a positive correlation between certain bacteria, such as Brachybacterium, and the production of sulfur compounds, including this compound. frontiersin.org This suggests that microbial activity during cheese ripening plays a crucial role in the formation of this compound.

Table 3: Detection of this compound in Dairy Products

Dairy Product Key Findings References
Cheese Identified as a flavor compound contributing to cheesy and fermented notes. thegoodscentscompany.comfragranceu.com Its formation is linked to microbial activity during ripening. frontiersin.org fragranceu.com, thegoodscentscompany.com, frontiersin.org

Soy Sauce Fermentation Byproducts

Table 4: Detection of this compound in Soy Sauce

Fermented Product Key Findings References
Soy Sauce Contributes a cheese-like aroma to the overall flavor profile. acs.org

Fermented Fish and Other Food Systems

Fermented Fish: this compound has been identified in fermented fish products. nih.govfao.org In a study on Suanyu, a traditional Chinese fermented fish, this compound was detected and described as having a sharp, ripe cheese, and sulfury aroma. nih.gov Research on savory flavors derived from cod by-products also notes the presence of this compound. grocentre.is

Table 5: Detection of this compound in Fermented Fish

Fermented Product Key Findings References
Fermented Fish (Suanyu) Detected as a volatile compound with a sharp, cheesy, and sulfury aroma. nih.gov
Cod By-products Identified as a component in savory flavor formulations from hydrolyzed cod. grocentre.is

Microbial Bioproduction and Associated Metabolites

This compound is a volatile organic compound (VOC) produced by various microorganisms. Its presence has been identified in the emissions of several bacterial and fungal species, where it often co-occurs with a range of other volatile metabolites.

The production of this compound has been documented in diverse bacterial species, from those found in the rhizosphere to marine environments.

Flavobacterium johnsoniae : The strain TR-18 of Flavobacterium johnsoniae, isolated from the rhizosphere of tea plants, produces this compound as one of five key volatile compounds. oup.comfragranceu.comnist.govresearchgate.net An analysis of its volatile emissions via gas chromatography-tandem mass spectrometry identified this compound alongside methyl thiolacetate, dimethyl disulfide (DMDS), methyl isovalerate, and 5-methyl-3-hexanone. oup.comresearchgate.net Among these, dimethyl disulfide was the most abundant, with a relative content of 54.92%. oup.com These volatiles, including this compound, have demonstrated antifungal properties, notably inhibiting the growth of Aspergillus flavus. oup.comfragranceu.comnist.gov

Bacillus cereus : Bacillus cereus strain Bc-cm103 is another bacterium known to emit this compound. thegoodscentscompany.comapsnet.orgnih.gov In a study analyzing the VOCs from this strain, this compound was identified as one of 21 compounds, accounting for 5.26% of the total detected volatile emissions. apsnet.orgnih.gov It was co-produced with other sulfur compounds, such as dimethyl disulfide (30.63%) and S-methyl ester butanethioic acid (30.29%), both of which have been noted for their strong nematicidal activity. thegoodscentscompany.comapsnet.org The volatile profile of this strain has been investigated for its potential as a biological fumigant against nematodes like Meloidogyne incognita. thegoodscentscompany.comnih.gov

Phaeobacter gallaeciensis and Oceanibulbus indolifex : These two marine bacteria, belonging to the Roseobacter clade, are significant contributors to the global sulfur cycle and have been shown to produce this compound. apsnet.orgresearchgate.net Analysis of the headspace volatiles from both P. gallaeciensis and O. indolifex revealed the emission of various sulfides and thioesters, including this compound. apsnet.orgnih.gov In one study, this compound was referred to as compound 12. Its production is part of a complex sulfur metabolism that also yields other volatiles like dimethyl disulfide and S-methyl propanethioate. These bacteria are often associated with marine eukaryotes, such as algae.

Table 1: Volatile Metabolites Co-produced with this compound by Various Bacteria

Bacterial Species (Strain)Associated Volatile MetabolitesReference
Flavobacterium johnsoniae (TR-18)Methyl thiolacetate, Dimethyl disulfide (DMDS), Methyl isovalerate, 5-methyl-3-hexanone oup.comresearchgate.net
Bacillus cereus (Bc-cm103)Dimethyl disulfide, S-methyl ester butanethioic acid, (2-Aziridinylethyl)amine, Mercaptoacetone, S-Methyl propanethioate thegoodscentscompany.comapsnet.orgnih.gov
Phaeobacter gallaeciensisDimethyl disulfide, Dimethyl trisulfide, S-Methyl propanethioate, S,S'-Dimethyl carbonodithioate, Tropone, Tropolone apsnet.org
Oceanibulbus indolifexDimethyl disulfide, S-Methyl propanethioate, S-Methyl butanethioate, 2,5-Dimethylpyrazine apsnet.org

While more commonly documented in bacteria, the production of this compound is not exclusive to them. Certain fungi also synthesize this compound as part of their volatile emissions, particularly in fermentation processes.

Table 2: Key Flavor Volatiles Produced by Saccharomyces cerevisiae L7 in Fermented Suanyu

Volatile CompoundCompound ClassAssociated Aroma DescriptionReference
This compoundEster (Thioester)Sharp, ripe cheese, sulfury, acrid, fermented, tomato, mushroom
3-Methyl-1-butanolAlcoholWhiskey, malty, burnt
2-Octen-1-olAlcoholGreen, vegetable notes
2-MethoxyphenolPhenolNutty aroma
3-Hydroxy-4,5-dimethyl-2(5H)-FuranoneEster (Furanone)Extremely sweet, strong caramel, maple, burnt, sugar, coffee
Octanoic acid, ethyl esterEsterFruity, banana

Biosynthetic Pathways and Enzymatic Mechanisms of S Methyl 3 Methylbutanethioate

Precursor Compounds and Metabolic Routes

The biosynthesis of S-methyl 3-methylbutanethioate is intrinsically linked to the catabolism of specific amino acids, which provide the necessary carbon skeletons and sulfur-containing moieties.

L-methionine serves as a crucial precursor in the formation of various sulfur-containing volatiles, including this compound. nih.gov The catabolism of L-methionine can proceed through different routes. One significant pathway involves the action of L-methionine-γ-lyase, which cleaves L-methionine to produce methanethiol (B179389), α-ketobutyrate, and ammonia. nih.govnih.gov Methanethiol is a key volatile compound that acts as the direct sulfur donor for the formation of S-methyl thioesters. nih.govnih.gov In some organisms, such as Saccharomyces cerevisiae, methanethiol can also be formed from the transamination product of methionine, α-keto-γ-(methylthio)butyrate, through a demethiolase activity. oup.com The production of methanethiol is a critical step, as it provides the methylthio group (-SCH3) necessary for the synthesis of this compound. In various fruits like melons, the catabolism of L-methionine is a source of both sulfur and non-sulfur containing aroma volatiles. nih.govresearchgate.net

Branched-chain amino acids (BCAAs), particularly L-leucine, are fundamental to the formation of the branched-chain acyl moiety of this compound. nih.govnih.gov The structural backbone of this volatile compound is derived from the catabolism of L-leucine. nih.govresearchgate.net In various organisms, including brevibacteria found in cheese, L-leucine is initially transaminated to its corresponding α-keto acid, α-ketoisocaproate. nih.govresearchgate.net Subsequent metabolic steps convert this intermediate into the necessary branched-chain acyl group. nih.gov Studies have demonstrated that supplementing growth media with L-leucine or L-valine can significantly increase the production of corresponding S-methyl thioesters, such as S-methyl thioisovalerate (an alternative name for this compound). researchgate.net This highlights the direct role of BCAAs as precursors in the biosynthesis of these important flavor compounds. nih.govresearchgate.net

A crucial step in the biosynthetic pathway is the activation of the branched-chain carboxylic acid derived from BCAA catabolism into its corresponding acyl-coenzyme A (acyl-CoA) thioester. nih.govmdpi.com Specifically, 3-methylbutanoic acid, derived from L-leucine, is converted to 3-methylbutanoyl-CoA. nih.gov This activation is essential as acyl-CoAs are high-energy intermediates that can readily participate in subsequent enzymatic reactions. mdpi.com In bacteria like Staphylococcus aureus, the conversion of α-keto acids derived from BCAAs to their respective acyl-CoAs is carried out by the branched-chain α-keto acid dehydrogenase complex (BCKAD). rockefeller.edunih.gov The resulting branched-chain acyl-CoA, in this case, 3-methylbutanoyl-CoA, then serves as the substrate for the final condensation step with methanethiol to form this compound. nih.gov

Branched-Chain Amino Acid Derived Pathways (e.g., L-leucine, L-valine)

Key Enzymes and Biocatalysts in Thioester Biosynthesis

The synthesis of this compound is catalyzed by specific enzymes that facilitate the key reactions in the pathway.

L-methionine-γ-lyase (MGL), also known as methioninase, is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a pivotal role in the production of methanethiol from L-methionine. nih.govwikipedia.org This enzyme catalyzes the α,γ-elimination of L-methionine, yielding methanethiol, α-ketobutyrate, and ammonia. nih.govnih.govuniprot.org The MGL enzyme has been identified and characterized in various bacteria, parasitic protozoa, and plants. nih.govwikipedia.orgnih.gov In melon fruit, for instance, an increase in MGL gene expression correlates with the production of sulfur-containing aroma volatiles during ripening. nih.gov The methanethiol produced by MGL activity is a volatile thiol that serves as the immediate precursor for the methylthio group in this compound. nih.govnih.gov

Alcohol acyltransferases (AATs) are a class of enzymes known for their role in the synthesis of esters, which are significant contributors to fruit aroma. nih.gov While typically associated with the condensation of alcohols and acyl-CoAs to form esters, research suggests that AATs can also catalyze the formation of thioesters. nih.gov It is proposed that AAT mediates the condensation of methanethiol (acting as a thioalcohol) with a branched-chain acyl-CoA, such as 3-methylbutanoyl-CoA, to produce this compound. nih.gov This function has been demonstrated in strawberry, where AAT can form straight-chain thioesters by condensing thioalcohols with acyl-CoAs. nih.gov The involvement of AAT in the synthesis of this compound provides a direct enzymatic link between the products of L-methionine and branched-chain amino acid catabolism. nih.gov

Other Putative Enzyme Systems

While the precise and complete enzymatic pathways for the biosynthesis of this compound are still under investigation, research points toward several putative enzyme systems in both plants and microorganisms. The formation of this thioester is believed to primarily involve the condensation of a thioalcohol with an acyl-coenzyme A (acyl-CoA) derivative.

A key proposed pathway involves two main enzymatic steps. nih.gov First, the enzyme L-methionine-γ-lyase (MGL) catalyzes the breakdown of L-methionine to produce methanethiol, α-ketobutyrate, and ammonia. frontiersin.orgresearchgate.net Isotope labeling studies have provided evidence that volatile S-methyl thioesters, such as this compound, are formed through the catabolism of methionine. frontiersin.org

The second step is the condensation of methanethiol with a branched-chain acyl-CoA, specifically 3-methylbutyl-CoA. frontiersin.org This reaction is thought to be catalyzed by an alcohol acyltransferase (AAT). nih.govfrontiersin.org AATs are known for their role in producing volatile esters by combining alcohols and acyl-CoAs, and it is hypothesized that they can also utilize thioalcohols like methanethiol. nih.govfrontiersin.org This proposed pathway directly links the metabolism of the amino acid methionine to the formation of branched-chain thioesters. frontiersin.org

In addition to the MGL-AAT system, other enzymes have been shown to catalyze the formation of thioesters. Lipases, for instance, have demonstrated the ability to produce this compound. researchgate.net Specifically, immobilized lipase (B570770) B from Candida antarctica has been used in a solvent-free system to continuously produce the compound from methanethiol and the corresponding carboxylic acid. researchgate.net

Table 1: Putative Enzymes in this compound Biosynthesis

Enzyme/Enzyme SystemProposed RoleOrganism/ContextSource(s)
L-methionine-γ-lyase (MGL) Cleavage of L-methionine to produce methanethiol, a key precursor.Plants, Bacteria (Brevibacterium linens, Brevibacterium aurantiacum) nih.govfrontiersin.orgresearchgate.net
Alcohol Acyltransferase (AAT) Condensation of methanethiol with 3-methylbutyl-CoA to form the final thioester.Plants (Melon, Strawberry) nih.govfrontiersin.orgnih.gov
Lipase B Catalyzes thioesterification of methanethiol and isovaleric acid.Candida antarctica (Biocatalysis) researchgate.net

Regulation of Biosynthetic Processes

Environmental Factors Influencing Microbial and Plant Production

The production of this compound by microorganisms and plants is significantly influenced by various environmental factors. For microbial volatile organic compounds (MVOCs) in general, the composition of the substrate is one of the most critical factors determining both the qualitative and quantitative output of volatiles. diva-portal.org Environmental conditions such as moisture and temperature also play a crucial role. diva-portal.org For instance, a prolonged growth phase resulting from lower temperatures can affect the production of specific compounds and extend the period of maximum emission. diva-portal.org Other factors like the pH of the substrate, light, and the levels of carbon dioxide or oxygen likely influence the pattern of MVOCs produced. diva-portal.org

In specific microbial contexts, nutrient availability has been shown to directly impact the synthesis of this compound and related thioesters. In a model surface-ripened cheese environment, iron fortification was found to stimulate the growth of Brevibacterium aurantiacum, a bacterium that possesses the MGL enzyme. researchgate.net This stimulation led to an increased production of S-methyl thioesters, including this compound. researchgate.net This suggests that iron is a limiting factor for the growth of certain bacteria and, consequently, for the production of these flavor compounds. researchgate.net The production of this compound has also been noted in bacteria from extreme environments, suggesting adaptation to conditions such as high salinity or pH. oup.com

In plants, environmental conditions are also a significant factor. A study on a near-isogenic line of melon found that environmental effects were more significant than the genetic differences between the lines in influencing the production of volatile organic compounds (VOCs). researchgate.net The study, which identified this compound, noted that different climatic conditions during fruit set and ripening across two seasons had a major impact on the aroma profile. researchgate.net

Table 2: Environmental Factors Affecting this compound Production

FactorEffectOrganism/ContextSource(s)
Substrate Composition A primary determinant of the qualitative and quantitative production of volatiles.Microorganisms diva-portal.org
Temperature & Moisture Influence the emission and production timeline of microbial volatiles.Microorganisms diva-portal.org
Iron Availability Iron fortification increases production by stimulating the growth of producing bacteria like Brevibacterium aurantiacum.Bacteria (Cheese microbiota) researchgate.net
Climatic Conditions Conditions during fruit set and ripening significantly impact the final aroma profile in plants.Plants (Melon) researchgate.net

Genetic and Transcriptomic Regulation

The biosynthesis of this compound is under complex genetic and transcriptomic control. In plants, its production is often linked to genetically programmed developmental processes like fruit ripening. mdpi.com In a climacteric near-isogenic line of melon, the concentration of this compound was observed to increase gradually as the fruit ripened, indicating that its synthesis is upregulated during this stage. mdpi.com Ripening involves wide-scale transcriptomic changes, including the expression of genes responsible for the synthesis of aroma compounds.

Transcriptomic analyses provide a powerful tool for understanding this regulation. A study using RNA-seq on a population of melon recombinant inbred lines analyzed the expression profiles of approximately 27,000 unigenes in relation to metabolite accumulation. nih.gov While this particular study focused on the related compound methyl 3-(methylthio)propionate, it highlighted the role of alcohol acyl-transferase (AAT) genes (Cm-AATs) in the production of esters and thioesters. nih.gov The expression levels of different Cm-AAT genes, which show specificity for different substrates, are a key point of genetic regulation for the final aroma profile. nih.gov

In the microbial world, integrated omics approaches have linked the presence and abundance of specific bacterial genera to the production of this compound. In soft-type ripened cheeses, an analysis combining metagenomics and metabolomics revealed a positive correlation between the genus Brachybacterium and several sulfur compounds, including this compound. frontiersin.org This suggests that genetic elements within this genus are responsible for the compound's synthesis in that environment. frontiersin.org Furthermore, specific bacterial isolates, such as Pseudomonas sp. EA105 from the rice rhizosphere and Bacillus cereus strain Bc-cm103, have been identified as producers of this compound, pointing to species- and strain-specific genetic pathways for its biosynthesis. apsnet.orgescholarship.org

Table 3: Findings on Genetic and Transcriptomic Regulation

FindingOrganism/ContextMethod/ApproachSource(s)
Production increases with ripening.Plant (Melon)Metabolite analysis of a near-isogenic line during postharvest ripening. mdpi.com
Expression of AAT genes regulates ester/thioester formation.Plant (Melon)Transcriptomic (RNA-seq) analysis of recombinant inbred lines. nih.gov
Positive correlation between the genus and compound abundance.Bacteria (Brachybacterium)Integrated metagenomics and metabolomics of ripened cheese. frontiersin.org
Identification as a volatile product.Bacteria (Pseudomonas sp., Bacillus cereus)Volatile analysis (GC-MS) of specific bacterial isolates. apsnet.orgescholarship.org

Chemical Synthesis and Biocatalytic Preparation of S Methyl 3 Methylbutanethioate

Organic Synthetic Methodologies

The creation of S-Methyl 3-methylbutanethioate through organic synthesis predominantly involves thioesterification reactions. These methods focus on the formation of the characteristic thioester bond from carboxylic acids and thiols, as well as exploring more recent chemical strategies.

Thioesterification Reactions from Carboxylic Acids and Thiols

The most fundamental route to this compound is the direct condensation of 3-methylbutanoic acid and methanethiol (B179389). researchgate.net This reaction typically requires the presence of a dehydrating agent to facilitate the removal of water and drive the equilibrium towards the formation of the thioester. wikipedia.org

Another common approach involves the use of an acid chloride. In this method, 3-methylbutanoic acid is first converted to its more reactive acid chloride derivative, which then readily reacts with an alkali metal salt of a thiol, such as sodium thiomethoxide, to produce the final thioester product. wikipedia.org The general scheme for this type of reaction is:

R'COCl + RSNa → R'COSR + NaCl wikipedia.org

Alternatively, thioacetate (B1230152) esters can be synthesized by the alkylation of potassium thioacetate with a suitable alkyl halide. wikipedia.org

Novel Chemical Approaches for Thioester Formation

Contemporary synthetic methods aim to overcome the challenges of traditional thioesterification, such as the need for harsh conditions or expensive catalysts. Recent research has explored sustainable, metal- and photocatalyst-free approaches. researchgate.net One such method involves the formyl C-H thiolation of aldehydes using thiosulfonates, facilitated by a decatungstate anion as a photocatalyst. researchgate.net

Enzymatic and Biocatalytic Production

The demand for natural flavor compounds has spurred the development of enzymatic and biocatalytic methods for producing this compound. These processes are often favored for their specificity and operation under milder conditions.

Lipase-Catalyzed Esterification

Lipases are versatile enzymes capable of catalyzing the formation of ester bonds, including thioesters. The enzymatic thioesterification of methanethiol and carboxylic acids has been successfully demonstrated. researchgate.netresearchgate.net Specifically, immobilized lipase (B570770) B from Candida antarctica (often known by the commercial name Novozym® 435) has been effectively used for the synthesis of natural methylthioesters in a solvent-free system. researchgate.net This process involves the direct reaction of natural methanethiol, which can be derived from methionine, with carboxylic acids like 3-methylbutanoic acid. researchgate.net The use of immobilized enzymes is particularly advantageous as it allows for easier separation from the reaction mixture and potential for reuse. researchgate.netresearchgate.net

EnzymeSupportSubstratesProductKey FindingReference
Lipase B from Candida antarctica (Novozym® 435)ImmobilizedMethanethiol, Carboxylic AcidsS-Methyl propanethioate, this compoundContinuous production for four weeks was achieved in a closed-system vessel. researchgate.net

Continuous Reactor Systems for Enhanced Yields

To improve the efficiency and scalability of biocatalytic production, continuous reactor systems have been developed. researchgate.net A laboratory-scale closed system, incorporating a column reactor with an immobilized lipase, has been designed for the continuous production of this compound. researchgate.net In this setup, the immobilized lipase could be reused for at least four additional runs, demonstrating the robustness and economic viability of this approach. researchgate.netresearchgate.net Such systems are crucial for industrial applications, offering enhanced control over reaction parameters and leading to higher yields and product purity. vulcanchem.commit.edu

Reactor TypeEnzymeProduction DurationReusabilityProductReference
Closed System Column ReactorImmobilized Lipase B from Candida antarcticaFour weeks (continuous)At least 4 additional runsThis compound researchgate.netresearchgate.net

Advanced Analytical Characterization in Research Contexts

Chromatographic Techniques for Volatile Analysis

Chromatographic methods are fundamental to the separation of S-methyl 3-methylbutanethioate from other volatile compounds present in a sample. Given its volatile nature, gas chromatography is the technique of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the identification and quantification of this compound. nih.gov This powerful technique separates volatile compounds in a gas chromatograph before they enter a mass spectrometer, which bombards them with electrons to generate charged fragments. The resulting mass spectrum is a unique "fingerprint" that allows for the positive identification of the compound by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. apsnet.orgmdpi.comsciforum.net

GC-MS has been widely applied in the analysis of various complex matrices where this compound is a potential flavor component. For instance, it is used to analyze the volatile profiles of fermented foods like cheese and soy sauce, as well as in the study of hops and fruits. mdpi.comacs.orgazom.comnih.govnih.gov In the analysis of soy sauce, for example, GC-MS combined with other techniques has identified this compound as contributing to the "cheese-like" and "soup" aroma notes. acs.orgnih.gov Similarly, in studies of hop varieties, GC-MS has been instrumental in detecting this compound, which can impart a "cheesy, estery, cooked vegetable" aroma. azom.comchromatographyonline.com

The selection of the GC column is critical for achieving good separation. Columns with a polar stationary phase, such as those with a wax or a mid-polarity phase like DB-1701, are often employed for the analysis of sulfur compounds. mdpi.comnih.gov The temperature program of the GC oven is also carefully optimized to ensure the effective separation of this compound from other co-eluting compounds. amazonaws.com

Headspace-Based Extraction Methods (e.g., HSSE, SPME)

To analyze volatile compounds like this compound, they must first be extracted from the sample matrix. Headspace-based extraction methods are particularly suitable as they are solvent-free and focus on the volatile fraction of the sample, which is directly relevant to aroma perception.

Headspace Stir Bar Sorptive Extraction (HSSE) is a technique that utilizes a magnetic stir bar coated with a sorbent material, typically polydimethylsiloxane (B3030410) (PDMS). The stir bar is placed in the headspace above the sample, where it adsorbs volatile compounds. After a set extraction time, the stir bar is thermally desorbed in the injector of a GC-MS system. HSSE has been successfully used to monitor the changes in volatile compounds, including this compound, during the ripening of melons. sciforum.netnih.gov

Solid-Phase Microextraction (SPME) is another widely used headspace technique. spkx.net.cnresearchgate.net It involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a sample. nih.gov The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. For sulfur compounds like this compound, fibers with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often effective. mdpi.comresearchgate.net SPME has been extensively used in the analysis of cheese aroma, where it has proven to be a simple and effective tool for detecting trace levels of flavor compounds. spkx.net.cnresearchgate.net In the analysis of soy sauce, SPME coupled with GC-MS and other sensory techniques has been used to identify this compound. acs.orgnih.gov

Extraction TechniquePrincipleCommon Sorbent/FiberApplications for this compound
HSSE Adsorption of volatiles onto a coated magnetic stir bar in the headspace.Polydimethylsiloxane (PDMS)Monitoring ripening in melons. sciforum.netnih.gov
SPME Adsorption of volatiles onto a coated fiber exposed to the headspace.DVB/CAR/PDMS, PDMS/DVBAnalysis of cheese and soy sauce aroma. acs.orgnih.govspkx.net.cnresearchgate.net

Sensory-Coupled Analytical Methodologies

While instrumental analysis provides crucial information about the chemical composition of a sample, it does not directly measure the sensory impact of individual compounds. Sensory-coupled analytical methodologies bridge this gap by combining chromatographic separation with human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a technique where the effluent from a gas chromatograph is split, with one portion going to a conventional detector (like a Flame Ionization Detector or a Mass Spectrometer) and the other to a sniffing port. acs.orgtum.de A trained sensory panelist or assessor sniffs the effluent at the port and records the odor description and intensity of the eluting compounds. This allows for the direct correlation of specific chemical compounds with their perceived aroma.

Aroma Extract Dilution Analysis (AEDA)

AEDA has been applied to various food products to identify key aroma compounds. acs.orgnih.gov For instance, in the analysis of soy sauce, AEDA was used to evaluate the odor-active compounds, with this compound being one of the identified contributors. acs.org Similarly, AEDA has been employed in the study of cheese flavor, helping to pinpoint the most impactful volatile compounds. admin.chrsc.org While not always specifically singling out this compound in every study, the technique is highly relevant for understanding its relative importance in a complex aroma mixture. mdpi.com

Spectroscopic Investigations for Mechanistic Insights (beyond basic identification)

While GC-MS is excellent for identification, other spectroscopic techniques can provide deeper insights into the formation mechanisms of this compound. The formation of thioesters like this compound in biological systems, such as during cheese ripening, is a result of complex biochemical pathways. cheesescience.org These pathways involve the metabolism of amino acids and fatty acids by various microorganisms. mdpi.com

Advanced spectroscopic techniques, while not always directly targeting this compound in isolation, are crucial for understanding the broader metabolic context in which it is formed. For instance, studies on the enzymatic activities of microorganisms found in cheese have utilized various analytical methods to trace the conversion of precursors, such as branched-chain amino acids and methanethiol (B179389), into thioesters. researchgate.net Research has shown that certain bacteria, like Brevibacterium linens, are capable of producing S-methyl thioesters from precursors like L-leucine. researchgate.net Understanding these enzymatic reactions at a molecular level is key to controlling and optimizing flavor development in fermented foods.

NMR Spectroscopy for Structural Confirmation in Biosynthesis Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the de novo structural elucidation of organic molecules. In the context of biosynthesis research, where novel pathways for the formation of compounds like this compound are investigated, NMR provides unequivocal proof of a molecule's identity by mapping its carbon-hydrogen framework.

Research into the biosynthesis of sulfur-containing volatiles often involves proposing a pathway and then confirming the presence of the resulting products. For instance, a proposed biosynthetic pathway for S-methyl branched-chain thioesters involves the condensation of methanethiol with a branched-chain acyl-CoA, such as 3-methylbutyl-CoA, to yield this compound. researchgate.net To verify that a specific microorganism or plant produces this compound, researchers often compare the analytical data of the biological extract to that of a chemically synthesized, pure standard. researchgate.net NMR spectroscopy is the primary method used to confirm that the synthesized standard possesses the correct and unambiguous structure of this compound before it is used as a reference. researchgate.net

The process involves recording ¹H (proton) and ¹³C (carbon-13) NMR spectra. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals corresponding to the S-methyl group, the two methyl groups of the isobutyl moiety, the methylene (B1212753) protons, and the methine proton. contaminantdb.ca The coupling patterns and chemical shifts are characteristic of the molecule's specific structure. Similarly, ¹³C NMR provides data on the different carbon environments within the molecule.

Table 1: Representative ¹H NMR Spectral Data for this compound This table presents typical proton NMR chemical shifts. Actual values can vary slightly based on the solvent and instrument used.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-S-CH~2.3Singlet3HMethyl group attached to sulfur
-CH ₂-C=O~2.5Doublet2HMethylene group adjacent to carbonyl
-(CH ₃)₂~0.9Doublet6HTwo methyl groups of the isobutyl unit
-CH -~2.1Multiplet1HMethine proton of the isobutyl unit

Source: Based on data from ContaminantDB. contaminantdb.ca

High-Resolution Mass Spectrometry in Metabolomics

High-Resolution Mass Spectrometry (HRMS), frequently coupled with gas chromatography (GC), is a powerful technique used in metabolomics to identify and quantify small molecules in complex biological samples. acs.org Metabolomics aims to capture a snapshot of all the small-molecule metabolites in a biological system, and HRMS is crucial for this due to its high sensitivity and mass accuracy, which allows for the determination of a compound's elemental formula from its exact mass.

This compound has been identified as a key metabolite in various metabolomics studies across food science and microbiology. In these studies, GC-HRMS is used to separate volatile compounds from a complex mixture—such as the headspace of cheese, hops, or bacterial cultures—and then determine their precise mass. mdpi.comfrontiersin.org

For example, metabolomic fingerprinting of New Zealand hop cultivars using Headspace Solid Phase Micro-Extraction followed by GC-MS (HS-SPME-GC-MS) identified this compound as a key differentiating volatile compound in the Nelson Sauvin™ cultivar. mdpi.com In cheese science, integrated omics approaches have used HS-GC/MS to correlate the presence of specific bacteria with the production of flavor metabolites, including this compound. frontiersin.org The compound has also been identified as part of the fecal sulfur metabolome in studies related to inflammatory bowel diseases, highlighting its relevance in human health research. tum.de

The identification in these studies relies on matching the retention time from the gas chromatograph and the mass spectrum of the unknown peak with that of a known reference standard. The high resolution of the mass spectrometer provides an accurate mass measurement, which helps to distinguish this compound from other molecules that might have the same nominal mass. The mass spectrum of this compound shows characteristic fragment ions that aid in its identification. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₆H₁₂OS nist.gov
Exact Mass132.06596Calculated
Molecular Weight132.224 nist.gov
Characteristic Ion Fragments (m/z)47 (CH₃S⁺), 75 (CH₃SCO⁺) researchgate.net

Biological and Ecological Significance of S Methyl 3 Methylbutanethioate

Role in Plant Physiology and Development

S-Methyl 3-methylbutanethioate is a sulfur-containing branched-chain volatile compound that plays a role in the development of aroma and flavor in certain plants. nih.gov As a biogenic volatile organic compound (BVOC), it is part of a class of molecules that are fundamental to how plants interact with their environment, influencing processes from defense to communication. oup.com

This compound is recognized as a contributor to the aroma profiles of several fruits and plants. nih.govthegoodscentscompany.com Its biosynthesis in fruits is proposed to occur via the condensation of methanethiol (B179389) with branched-chain acyl-CoAs, a process mediated by alcohol acyltransferase (AAT) enzymes. nih.gov A survey of 175 studies on fruit volatiles found this compound to be one of only two sulfur-containing branched-chain volatiles identified, indicating its specific but significant role in the aroma of particular fruits. nih.gov

Research on a climacteric near-isogenic line of melon (Cucumis melo L.) revealed that the concentration of sulfur-derived compounds, including this compound, increases gradually as the fruit ripens. sciforum.netnih.govresearchgate.netresearcher.life This pattern suggests a direct link between its production and the ripening process, contributing to the development of the melon's characteristic aromatic profile. sciforum.netnih.gov The compound has also been identified in honeydew melon and tentatively in cantaloupes. thegoodscentscompany.com Beyond fruits, it is a key differentiating volatile in the New Zealand Nelson Sauvin™ hop cultivar, contributing to its unique white wine-like aroma characteristics. mdpi.com

Table 1: Presence of this compound in Plants

Plant Finding Source(s)
Melon (Cucumis melo L.) Concentration increases gradually with fruit ripening. sciforum.net, nih.gov
Hops (Humulus lupulus L.) Key differentiating aroma compound in the Nelson Sauvin™ cultivar. mdpi.com
Honeydew Melon Identified as a volatile component. thegoodscentscompany.com

Volatile organic compounds are crucial for a plant's ability to communicate and respond to environmental stimuli. oup.com Branched-chain volatiles, the class to which this compound belongs, may serve as defense agents against herbivorous predators. nih.gov While specific studies on the direct role of this compound in plant defense are limited, the broader category of biogenic volatiles is known to be involved in defense, stress responses, and communication. oup.com Microbial production of this compound in the rhizosphere—the soil region directly influenced by root secretions—can also impact plant life. Volatiles in the rhizosphere are known to affect plant growth, development, and resistance by interfering with hormone signaling and metabolic pathways. researchgate.net

Contribution to Fruit Ripening and Aroma Profile Development

Microbial Interactions and Interspecies Communication

This compound is not only produced by plants but is also a common microbial volatile organic compound (MVOC) emitted by a diverse range of bacteria. oup.comapsnet.orgnih.gov These compounds are not merely metabolic byproducts; they serve as critical signaling molecules in microbial communities and mediate interactions with other organisms, including fungi and nematodes. oup.com

The production of this compound has been documented in numerous bacterial species across various environments. It is produced by Micrococaceae and coryneform bacteria isolated from cheeses, where it contributes to flavor development. thegoodscentscompany.comcontaminantdb.ca In marine environments, bacteria such as Phaeobacter gallaeciensis and strains of Pseudoalteromonas and Psychrobacter isolated from Antarctic sea sponges have been identified as producers. oup.comoup.comresearchgate.net The compound is also part of the volatile profile of soil and plant-associated bacteria, including Bacillus cereus, Bacillus atrophaeus, and Flavobacterium johnsoniae. apsnet.orgresearchgate.netnih.govnih.gov Studies have shown that the production of this MVOC can be influenced by the composition of the growth medium, as seen with Pedobacter lusitanus. nih.gov

Table 2: Documented Microbial Producers of this compound

Microorganism Environment/Source Source(s)
Micrococaceae and coryneform bacteria Cheese contaminantdb.ca, thegoodscentscompany.com
Pseudoalteromonas sp. and Psychrobacter sp. Antarctic Sea Sponges oup.com, oup.com
Flavobacterium johnsoniae TR-18 Tea Plant Rhizosphere researchgate.net, nih.gov, apsnet.org
Bacillus cereus Bc-cm103 Soil apsnet.org
Bacillus atrophaeus HF1 Not Specified nih.gov
Pedobacter lusitanus NL19 Not Specified nih.gov

Volatile blends containing this compound have demonstrated significant antifungal properties. The bacterium Flavobacterium johnsoniae TR-18 produces a mix of five antifungal volatiles, including this compound. researchgate.netnih.gov This volatile mixture showed a greater than 90% inhibition rate against the fungus Aspergillus flavus at a concentration of 200 μl/liter. researchgate.netnih.govapsnet.org Furthermore, the volatiles from TR-18 displayed broad-spectrum antifungal activity, inhibiting other important plant pathogens such as Fusarium graminearum, Colletotrichum graminicola, and Botrytis cinerea. researchgate.netnih.govapsnet.org Similarly, VOCs from Bacillus atrophaeus strain HF1, which include this compound, were able to suppress the mycelial growth of Valsa pyri, the causal agent of pear Valsa canker, by over 84%. nih.gov Although the specific contribution of this compound was not isolated in these studies, it is a key component of these effective antifungal microbial emissions.

The activity of MVOCs extends to the control of nematodes. The soil bacterium Bacillus cereus strain Bc-cm103 produces a volatile blend that includes this compound (5.26% of specific detected peaks), dimethyl disulfide (30.63%), and S-methyl ester butanethioic acid (30.29%). apsnet.org This mixture of VOCs exhibited potent nematicidal activity against the root-knot nematode Meloidogyne incognita, causing 97.2% mortality after 48 hours of exposure. apsnet.org In pot experiments, these same VOCs significantly protected cucumber plants from infection, reducing the number of root galls by 46.1% compared to the control. apsnet.org The ability of these small, diffusible molecules to penetrate soil pores makes them potential fumigants for controlling plant-parasitic nematodes. apsnet.org Research on the nematode C. elegans also noted that this compound was released by bacteria used as a food source, highlighting its presence in nematode-microbe interactions. nih.govelifesciences.org

Table 3: Bioactivity of Volatile Blends Containing this compound

Producing Microbe Target Organism Observed Effect Source(s)
Flavobacterium johnsoniae TR-18 Aspergillus flavus (fungus) >90% growth inhibition by volatile mixture. researchgate.net, nih.gov, apsnet.org
Bacillus atrophaeus HF1 Valsa pyri (fungus) 84.09% mycelial growth inhibition by volatile mixture. nih.gov

Nematicidal Effects of Microbial VOCs

Contribution to Food Fermentation Science

The presence of this compound is a significant factor in the sensory profile of many fermented foods, where it is valued for its distinct cheesy and savory notes. fragranceu.comnih.gov

Impact on Flavor Development in Fermented Products

This compound is a key aroma-active compound that contributes to the characteristic flavor of various cheeses, particularly surface-ripened varieties. nih.govresearchgate.net It imparts sharp, ripe, cheesy, and sulfury notes, with nuances of fermented tomato and mushroom. fragranceu.comcsic.es Its flavor is described as intensely fermented, creamy, and cheesy. fragranceu.comthegoodscentscompany.com This compound is not limited to cheese; it has also been identified as a contributor to the flavor profile of other fermented products like soy sauce, where it adds a cheese-like and soupy aroma. nih.govacs.org In a study on a Chinese traditional fermented fish product known as Suanyu, this compound was identified as one of the flavor compounds. nih.gov The compound's presence is considered desirable in many savory food applications. thegoodscentscompany.com

The following table details the sensory descriptors associated with this compound in different fermented products.

Fermented ProductAssociated Flavor/Odor DescriptorsReferences
Cheese Sharp, ripe, cheesy, sulfury, fermented, creamy, dairy, vegetable nuances (tomato, mushroom, potato) fragranceu.comnih.govcsic.esthegoodscentscompany.com
Soy Sauce Cheese-like, soup nih.govacs.org
Fermented Fish (Suanyu) Sharp, ripe cheese, sulfury, acrid, fermented, tomato, mushroom nih.gov

Microorganism-Mediated Flavor Compound Formation

The formation of this compound in fermented foods is a direct result of microbial metabolism. Specific bacteria and yeasts convert precursors present in the food matrix into this potent flavor compound. The primary pathway involves the degradation of amino acids, particularly L-methionine and branched-chain amino acids like L-leucine. researchgate.netresearchgate.net

In cheese ripening, bacteria from the phylum Actinobacteria are major producers of this thioester. nih.gov Genera such as Brevibacterium, Corynebacterium, and Glutamicibacter are positively correlated with the production of this compound. nih.gov Brevibacterium linens, a species widely used in the production of surface-ripened cheeses, is particularly known for this capability. researchgate.netresearchgate.net It possesses the enzyme L-methionine-γ-lyase (MGL), which breaks down methionine into methanethiol (MTL), a key precursor. researchgate.netresearchgate.net The methanethiol then reacts with an acyl-CoA compound, such as 3-methylbutyryl-CoA (derived from leucine (B10760876) catabolism), to form this compound. researchgate.net The availability of iron in the cheese environment can stimulate the growth of bacteria like Brevibacterium aurantiacum, leading to increased production of S-methyl thioesters, including this compound. researchgate.netresearchgate.net

The table below lists key microorganisms and their role in the formation of this compound.

Microorganism Genus/SpeciesFermented ProductRole in FormationPrecursorsReferences
Brevibacterium (e.g., B. linens, B. aurantiacum)Surface-ripened cheeseProduces L-Methionine-γ-lyase (MGL) to create methanethiol, which is then esterified.L-methionine, L-leucine (for the acyl moiety) nih.govresearchgate.netresearchgate.netresearchgate.net
Corynebacterium Surface-ripened cheeseCorrelated with the production of sulfur compounds, including this compound.Amino acids nih.gov
Glutamicibacter Surface-ripened cheesePositively correlated with the presence of this compound.Amino acids nih.gov
Lactococcus lactis CheesePossesses genes encoding for enzymes involved in methionine degradation pathways.L-methionine researchgate.net

Environmental Fate and Transformations of S Methyl 3 Methylbutanethioate

Biochemical Degradation Pathways

The environmental persistence of S-Methyl 3-methylbutanethioate is largely dictated by microbial metabolism. It is both synthesized and degraded by microorganisms in a variety of ecosystems.

Formation Pathways: The primary biochemical routes leading to the formation of this compound involve the catabolism of amino acids. Microorganisms in soil, ripening cheeses, and fermenting products break down amino acids, leading to a pool of volatile compounds, including this thioester. acs.orgnih.govthegoodscentscompany.comncats.io

L-Leucine Degradation: Various bacteria, particularly cheese-ripening microorganisms like Brevibacteria, are known to produce this compound from the degradation of the branched-chain amino acid L-leucine. diva-portal.org

Methionine Degradation: The methionine metabolic pathway is another significant source. For instance, the bacterium Pedobacter lusitanus NL19 can produce this compound. ncats.io This process involves the transamination and dimethiolation of the intermediate α-keto-methylthiobutyric acid (KMBA) to form methanethiol (B179389), which subsequently reacts to form the thioester. ncats.io Sulfur-containing compounds like this are generally produced from the degradation of sulfur-containing amino acids such as methionine and cysteine. diva-portal.org

The following table summarizes the key microbial sources and the metabolic precursors involved in the synthesis of this compound.

Microbial Group/SourceMetabolic PrecursorEnvironment
BrevibacteriaL-LeucineCheese
Pedobacter lusitanus NL19MethionineSoil/Rhizosphere
Bacillus flexusNot specifiedSoil
Cheese-ripening microorganismsL-methionineCheese
Soy Sauce Fermentation MicrobesAmino AcidsFermented Foods
Streptomyces spp.Not specifiedSoil

This table is generated based on data from references thegoodscentscompany.comncats.iodiva-portal.orgresearchgate.netd-nb.info.

Degradation Pathways: The principal biochemical transformation pathway for this compound in the environment is expected to be enzymatic hydrolysis. Thioesters are susceptible to hydrolysis, a reaction that cleaves the thioester bond (C-S). fiveable.me This reaction is catalyzed by esterase or lipase (B570770) enzymes, which are ubiquitous in microorganisms. grocentre.is

The hydrolysis of this compound yields 3-methylbutanoic acid (isovaleric acid) and methanethiol.

Reaction: this compound + H₂O → 3-Methylbutanoic acid + Methanethiol

These degradation products are common metabolites that can be further utilized by microorganisms in central metabolic pathways. 3-Methylbutanoic acid is a short-chain fatty acid, and methanethiol is a simple sulfur compound, both of which can be readily assimilated or transformed by a wide range of bacteria and fungi. The rate of hydrolysis can be influenced by environmental conditions such as pH and temperature. harvard.edu While thioesters are thermodynamically favorable to hydrolyze, the reaction rate can be slow without enzymatic catalysis. harvard.edu

Volatilization and Potential Atmospheric Interactions

As a volatile organic compound (VOC), this compound can partition from soil or water into the atmosphere, where it can undergo further transformations. oup.com Its tendency to volatilize is a key aspect of its environmental distribution.

Volatility: The physical properties of this compound, such as its vapor pressure and flash point, indicate a moderate to high potential for volatilization from surfaces. The detection of this compound in the headspace of various samples, including microbial cultures and food products, confirms its volatility. researchgate.net

PropertyValue
Molecular FormulaC₆H₁₂OS nist.gov
Molecular Weight132.22 g/mol nist.gov
Boiling Point158.1 °C at 760 mmHg alfa-chemistry.com
Flash Point43.9 °C (111.0 °F) thegoodscentscompany.com

This table is generated based on data from references thegoodscentscompany.comnist.govalfa-chemistry.com.

Atmospheric Interactions: Once in the atmosphere, the fate of this compound is governed by atmospheric chemistry. Like other biogenic VOCs, it can influence air quality and contribute to the formation of secondary organic aerosols. oup.com The primary transformation processes for VOCs in the troposphere are photolysis (degradation by sunlight) and oxidation by atmospheric radicals.

Oxidation by Hydroxyl Radicals (•OH): The hydroxyl radical is a major atmospheric oxidant. The reaction of thioesters with •OH radicals is expected to be a significant degradation pathway, likely involving hydrogen abstraction or addition to the carbonyl group.

Oxidation by Nitrate (B79036) Radicals (•NO₃): During nighttime, the nitrate radical can be an important oxidant for certain classes of VOCs.

Photolysis: While many VOCs are degraded by sunlight, specific data on the photolysis of this compound is not readily available. However, photolysis of other sulfur compounds is known to produce reactive radical species. thieme-connect.de

The specific reaction rates and products of these atmospheric transformations for this compound have not been extensively studied. However, the general atmospheric chemistry of VOCs suggests that its atmospheric lifetime would be relatively short, likely on the order of hours to days, before it is transformed into other chemical species. diva-portal.org

Emerging Research Applications and Future Directions

Advanced Biorefinery and Biotechnological Production Strategies

The biotechnological production of S-methyl 3-methylbutanethioate is an area of growing interest, particularly for the flavor and fragrance industry which seeks natural alternatives to synthetic compounds. researchgate.net Microorganisms are a key focus for the production of this and other volatile organic compounds (VOCs). oup.com For instance, certain bacteria isolated from dairy products, such as those from the families Micrococcaceae and Coryneform bacteria, are known to produce this compound. contaminantdb.canih.gov

Research has explored the use of immobilized enzymes in bioreactors for continuous production. In one study, immobilized lipase (B570770) was successfully used for the continuous production of this compound over a four-week period, with the enzyme being reusable for at least four additional runs. researchgate.net This demonstrates the potential for developing robust and efficient biocatalytic processes. The production of this compound and other thioesters is often part of the broader metabolism of microorganisms, where they are byproducts of primary and secondary metabolic pathways. oup.com For example, the degradation of L-methionine by cheese-ripening microorganisms can lead to the formation of various sulfur compounds, including this compound. thegoodscentscompany.com

Furthermore, extremophilic microorganisms, which thrive in extreme environments, are being investigated as sources of novel biocatalysts and compounds. oup.com Bacteria from Antarctic sea sponges, for instance, have been found to produce this compound as part of their volatile profile. oup.com These findings open up possibilities for discovering new microbial strains and enzymatic pathways for the targeted production of this thioester.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide valuable tools for understanding the properties and reactivity of this compound at a molecular level. Methods like the Joback method can be used to predict various physicochemical properties. chemeo.com

Table 1: Predicted Physicochemical Properties of this compound using the Joback Method

Property Value Unit
Standard Gibbs Free Energy of Formation -98.60 kJ/mol
Enthalpy of Formation at Standard Conditions -243.16 kJ/mol
Enthalpy of Fusion at Standard Conditions 13.50 kJ/mol
Enthalpy of Vaporization at Standard Conditions 42.12 kJ/mol
Normal Boiling Point Temperature 458.89 K
Critical Temperature 664.31 K
Critical Pressure 3435.91 kPa
Critical Volume 0.425 m³/kmol

Data sourced from Cheméo chemeo.com

These computational predictions are essential for designing and optimizing industrial processes involving this compound. Furthermore, Density Functional Theory (DFT) can be employed to predict spectroscopic properties and reactivity, aiding in the identification and characterization of the compound in complex mixtures. Molecular modeling can also shed light on the interactions of this compound with biological targets, such as olfactory receptors or enzymes, which is crucial for understanding its role as a flavor compound and a biocontrol agent.

Development of Sustainable Biocontrol Agents from Microbial VOCs

This compound is one of many microbial volatile organic compounds (MVOCs) that have demonstrated potential as sustainable biocontrol agents against various plant pathogens. apsnet.orgresearchgate.net These naturally derived compounds are gaining attention as alternatives to synthetic pesticides.

Similarly, Bacillus cereus strain Bc-cm103 has been shown to produce volatiles, including this compound, that exhibit fumigation activity against the root-knot nematode Meloidogyne incognita. apsnet.orgapsnet.org The volatile profile of Pseudomonas synxantha strain 117-2b, which is effective against postharvest fungal pathogens of kiwifruit, also contains this compound. frontiersin.orgnih.gov

Table 2: Microorganisms Producing this compound with Biocontrol Activity

Microorganism Target Pathogen(s) Reference(s)
Flavobacterium johnsoniae TR-18 Aspergillus flavus, Fusarium graminearum, F. verticillioides, Colletotrichum graminicola, C. fructicola, Alternaria alternata, Botrytis cinerea researchgate.netnih.govapsnet.orgapsnet.org
Bacillus cereus Bc-cm103 Meloidogyne incognita apsnet.orgapsnet.org
Pseudomonas synxantha 117-2b Cadophora luteo-olivacea, Botrytis cinerea frontiersin.orgnih.gov

The development of biocontrol strategies based on these microbial volatiles, either by applying the producing microorganisms directly or by using the purified compounds, represents a promising avenue for sustainable agriculture.

Deeper Exploration of Metabolic Regulation in Complex Biological Systems

Understanding the metabolic pathways and regulatory networks that govern the production of this compound in microorganisms is crucial for optimizing its biotechnological synthesis and for comprehending its ecological roles. The production of this thioester is often linked to the metabolism of amino acids, particularly branched-chain amino acids and sulfur-containing amino acids like methionine. nih.govthegoodscentscompany.comdiva-portal.org

In the context of cheese ripening, bacteria such as Brevibacterium, Glutamicibacter, and Corynebacterium are positively correlated with the production of sulfur compounds including this compound. nih.gov These bacteria likely possess the enzymatic machinery to convert precursors like short-chain fatty acids or branched-chain amino acids into this volatile thioester. nih.gov

Further research is needed to elucidate the specific enzymes and genes involved in the biosynthesis of this compound. This could involve transcriptomic and proteomic studies of producing microorganisms under different growth conditions to identify upregulated genes and proteins associated with its formation. A deeper understanding of the regulatory mechanisms could enable the metabolic engineering of microbial strains for enhanced production of this valuable compound.

Novel Analytical Approaches for Comprehensive Characterization in Diverse Matrices

The detection and quantification of this compound in complex matrices such as food, environmental samples, and biological systems present analytical challenges due to its volatility and often low concentrations. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for its analysis. worktribe.com

Advanced sampling techniques like headspace solid-phase microextraction (SPME) coupled with GC-MS have been successfully used to identify this compound in the volatile profiles of microorganisms and food products like hops. frontiersin.orgnih.govchromatographyonline.com For complex samples like latrine sludge, careful method development, including consistent sample preparation and consideration of potential interferences, is critical for accurate quantification. amazonaws.com

The use of soft ionization techniques in mass spectrometry can provide enhanced "diagnostic" ions and reduced chemical noise, leading to lower detection limits and more confident identification of this compound and other challenging analytes in complex mixtures. chromatographyonline.com Furthermore, the development of methods using labeled internal standards can improve the accuracy of quantification in intricate matrices. worktribe.com

Potential for Derivatization in Advanced Materials Science

The thioester functional group present in this compound offers intriguing possibilities for derivatization and incorporation into advanced materials. Thioesters are known for their unique reactivity, which differs from that of their oxygen-containing ester counterparts. warwick.ac.ukrsc.org This reactivity can be harnessed for various applications in polymer science and materials chemistry. researchgate.net

Thioester-functionalized materials have been explored for applications ranging from responsive polymers to bioconjugates and (bio)degradable polymers. warwick.ac.ukrsc.org The thioester group can participate in reactions such as aminolysis, which proceeds much faster than with oxoesters, and thiol-thioester exchange. warwick.ac.uk These reactions can be used for post-polymerization modification, allowing for the introduction of various functionalities onto a polymer backbone. rsc.org

For example, epoxy resins incorporating thioester groups have been developed that exhibit reprocessability and shape memory properties. acs.org The dynamic nature of the thioester bond, which can undergo exchange reactions, allows for the rearrangement of the polymer network, enabling the material to be repaired or reshaped. acs.org While direct applications of this compound in this field are not yet widely reported, its structure represents a simple building block that could potentially be modified and used as a monomer or a precursor for creating functional thioester-containing polymers and materials. The principles demonstrated with other thioesters suggest a potential future direction for the application of this compound derivatives in materials science. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for S-Methyl 3-methylbutanethioate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. For example, describes a protocol using methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride dissolved in tetrahydrofuran (THF) with trifluoroethyl triflate and diisopropylethylamine (DIEA) under nitrogen at 60°C for 27 hours. Optimization includes adjusting stoichiometric ratios (e.g., 2:1 trifluoroethyl triflate to substrate), solvent choice (THF for solubility), and purification via C18 reverse-phase chromatography . Monitoring reaction progress with LCMS and HPLC retention times ensures purity.

Q. How can This compound be detected and quantified in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) paired with solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is effective. highlights SPME and LLE protocols for isolating sulfur-containing compounds from liquor matrices. Key parameters include fiber coating selection (e.g., carboxen/polydimethylsiloxane), extraction time (30–60 min), and temperature (40–60°C). Quantification requires calibration with authentic standards and validation using retention indices (RI) .

Q. What spectroscopic and chromatographic techniques are critical for structural characterization of This compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups, while Fourier-transform infrared (FTIR) confirms thioester bonds (C=S stretch at ~1100–1200 cm⁻¹). Mass spectrometry (MS) via electron ionization (EI) provides molecular weight (C₆H₁₂OS, 132.22 g/mol, ) and fragmentation patterns. Reverse-phase HPLC with UV detection (210–260 nm) assesses purity, as noted in .

Advanced Research Questions

Q. How do variations in experimental design impact the reproducibility of This compound bioactivity studies?

  • Methodological Answer : emphasizes randomized block designs to control confounding variables (e.g., environmental factors). For bioactivity assays, dose-response meta-analysis (e.g., 0.02–1.15% compound concentration in ) requires standardized exposure protocols (e.g., foliar application intervals, sprayer calibration). Statistical tools like ANOVA or mixed-effects models account for batch-to-batch variability .

Q. What mechanisms underlie contradictory data on This compound’s antimicrobial efficacy in different studies?

  • Methodological Answer : Discrepancies may arise from differences in microbial strains, compound stability, or matrix effects. reports inconsistent inhibition of Rhizopus microspores (+/- results across treatments), suggesting pH-dependent thioester hydrolysis or interaction with co-occurring volatiles (e.g., dimethyl trisulfide). Rigorous controls for abiotic degradation (e.g., pH, temperature) and metabolomic profiling of microbial responses are critical .

Q. How can computational modeling predict This compound’s structure-activity relationships (SAR) for targeted applications?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular docking simulations (e.g., AutoDock Vina) identify binding affinities to microbial enzymes (e.g., chitin synthase). ’s correlation data (e.g., 0.710** for 5-methyl-2-hexanone) supports SAR validation via multivariate regression .

Q. What are the stability profiles of This compound under varying storage and application conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) assess degradation kinetics. Parameters include temperature (25–40°C), humidity (60–75% RH), and light exposure. notes a boiling point of 142–143°C (757 mmHg), suggesting thermal instability. HPLC-UV tracks degradation products (e.g., methyl isovalerate) over time .

Q. How does This compound interact synergistically with other volatile organic compounds (VOCs) in biological systems?

  • Methodological Answer : Fractional inhibitory concentration (FIC) indices quantify synergism/antagonism. identifies co-occurring VOCs (e.g., dimethyl disulfide) that may enhance antifungal activity. Microplate checkerboard assays or headspace VOC profiling (GC-MS) map interaction networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.